molecular formula C16H14O3 B12439031 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid

3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid

Cat. No.: B12439031
M. Wt: 254.28 g/mol
InChI Key: NHFFSAQDMSUYHB-UHFFFAOYSA-N
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Description

3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid is an organic compound that belongs to the class of phenylacrylic acids It is characterized by the presence of a methoxy group attached to the phenyl ring and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid typically involves the reaction of 3-methoxybenzaldehyde with phenylacetic acid under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated to facilitate the condensation reaction. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of catalytic processes that enhance the yield and purity of the product. For example, the use of palladium-catalyzed coupling reactions can be employed to achieve high efficiency in the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylic acid moiety to a saturated carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce saturated carboxylic acids. Substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylacetic acid
  • 3-Methoxybenzoic acid
  • 3-Methoxyphenylboronic acid

Uniqueness

Compared to similar compounds, 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid is unique due to its specific structural features, such as the presence of both methoxy and acrylic acid groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

3-(3-methoxyphenyl)-2-phenylprop-2-enoic acid

InChI

InChI=1S/C16H14O3/c1-19-14-9-5-6-12(10-14)11-15(16(17)18)13-7-3-2-4-8-13/h2-11H,1H3,(H,17,18)

InChI Key

NHFFSAQDMSUYHB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C=C(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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